

physicochemical properties of 4-(Benzylxy)-3-methylbutanoic acid

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Compound of Interest

Compound Name: 4-(Benzylxy)-3-methylbutanoic acid

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Introduction

4-(Benzylxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure, featuring a carboxylic acid, a benzylxy protecting group, and a chiral center, makes it a versatile intermediate for the synthesis of complex molecules, including pharmacologically active agents. This technical guide provides a summary of its known physicochemical properties, insights into its synthesis, and a discussion of its potential applications.

Physicochemical Properties

A comprehensive search for the experimental physicochemical properties of **4-(Benzylxy)-3-methylbutanoic acid** reveals a notable lack of publicly available empirical data for properties such as melting point, boiling point, pKa, and solubility. Much of the available information is predicted or derived from structurally similar compounds. The table below summarizes the available data.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	BenchChem[1]
Molecular Weight	208.25 g/mol	BenchChem[1]
Predicted XlogP	1.9	PubChemLite[2]
Appearance	White to off-white solid or colorless liquid	CymitQuimica[3]
Solubility	Soluble in organic solvents	CymitQuimica[3]

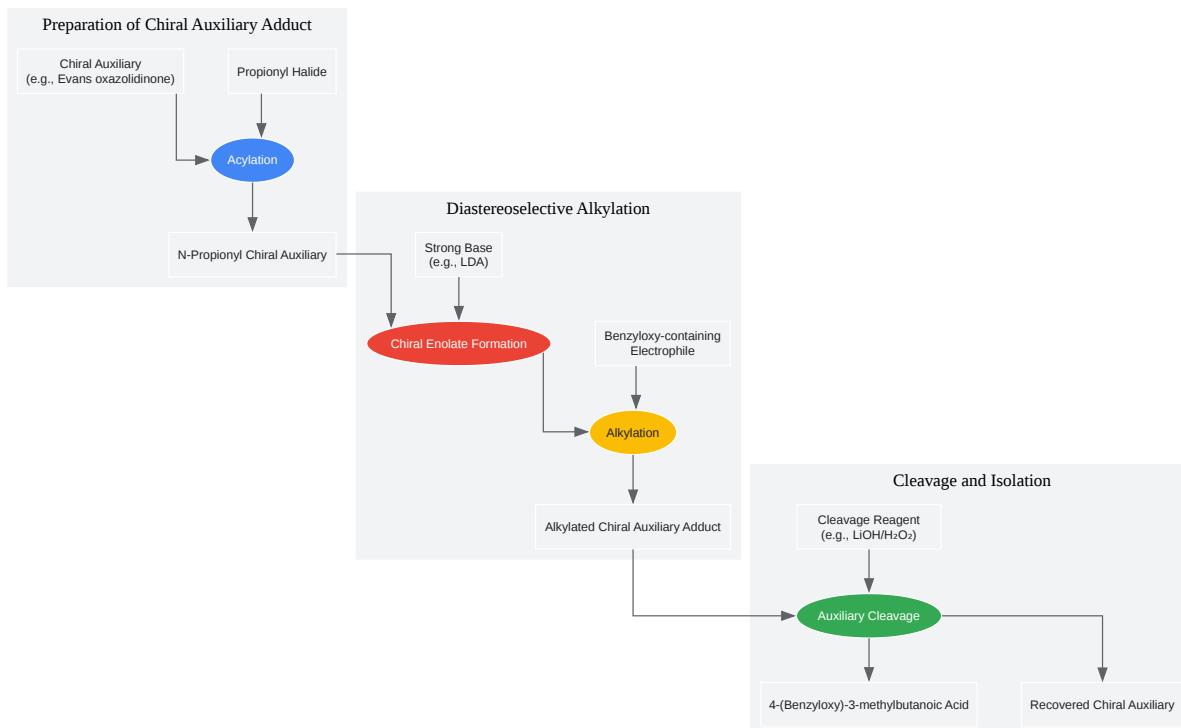
Spectroscopic Data

While specific spectra are not readily available in public databases, some commercial suppliers indicate the availability of ¹H NMR and other spectroscopic data upon request.[4] This information is crucial for the structural confirmation and purity assessment of the compound.

Synthesis and Experimental Protocols

The enantioselective synthesis of **4-(Benzylxy)-3-methylbutanoic acid** is most commonly achieved through the diastereoselective alkylation of a chiral auxiliary. This method allows for the controlled introduction of the methyl group at the C3 position, establishing the desired stereochemistry.

General Experimental Workflow for Diastereoselective Alkylation:

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Diastereoselective Alkylation Workflow

Detailed Methodologies:

While a specific, detailed protocol for the synthesis of **4-(Benzylxy)-3-methylbutanoic acid** is not available in the searched literature, the general procedure for diastereoselective alkylation using an Evans oxazolidinone auxiliary is as follows:

- Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.
- Enolate Formation: The N-propionyl derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (typically -78 °C) to generate the corresponding chiral enolate.
- Alkylation: The enolate is then reacted with a suitable benzyloxy-containing electrophile, such as benzyl chloromethyl ether or a related reagent, to introduce the benzyloxymethyl group. The stereochemistry of this step is directed by the chiral auxiliary.
- Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product. This can be achieved under various conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired **4-(Benzylxy)-3-methylbutanoic acid** and the recoverable chiral auxiliary.

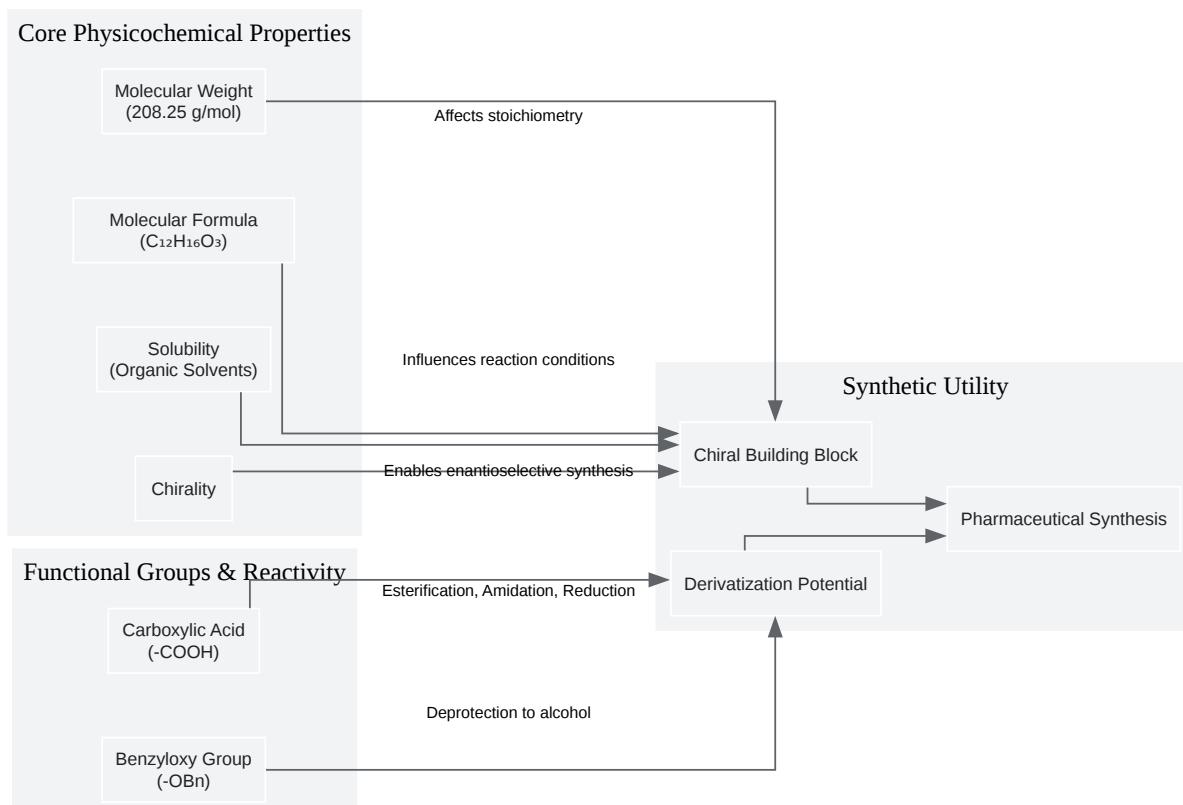
Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activities of **4-(Benzylxy)-3-methylbutanoic acid** or its involvement in any signaling pathways. Chiral carboxylic acids, in general, are a broad class of molecules with diverse biological roles.^{[4][5]} Given that **4-(Benzylxy)-3-methylbutanoic acid** is primarily utilized as a synthetic intermediate, its direct biological effects have likely not been a focus of investigation. However, its derivatives, which can be synthesized from this precursor, may possess interesting pharmacological properties. The chirality of the molecule is significant, as different enantiomers of a compound can exhibit vastly different biological effects.^[6]

Future Directions

The lack of comprehensive physicochemical data for **4-(Benzylxy)-3-methylbutanoic acid** presents an opportunity for further research. Experimental determination of its melting point, boiling point, pKa, and solubility in various solvents would be highly beneficial for its application in synthesis and process development. Furthermore, exploring the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

Logical Relationship of Physicochemical Properties and Synthetic Utility:



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Property-Utility Relationship

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